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An In-depth Technical Guide to Ethyl 5-
phenylthiazole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-phenylthiazole-2-carboxylate is a heterocyclic organic compound featuring a core
thiazole ring substituted with a phenyl group at the 5-position and an ethyl carboxylate group at
the 2-position. Thiazole derivatives are of significant interest in medicinal chemistry and drug
discovery due to their diverse pharmacological activities. This technical guide provides a
comprehensive overview of the chemical properties, structure, and potential synthetic routes for
Ethyl 5-phenylthiazole-2-carboxylate, tailored for researchers and professionals in the field
of drug development.

Chemical Structure and Properties

The foundational structure of Ethyl 5-phenylthiazole-2-carboxylate consists of a five-
membered thiazole ring, which imparts a degree of aromaticity and specific reactivity to the
molecule. The phenyl and ethyl carboxylate substituents further influence its physicochemical
properties.

Chemical Structure:
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The key chemical and physical properties of Ethyl 5-phenylthiazole-2-carboxylate are

summarized in the table below. It is important to note that while some data is derived from

computational models, other values are based on experimental data for closely related analogs

due to the limited availability of specific experimental data for the title compound.

Property Value Source

Molecular Formula C12H11:NO2S PubChem[1]

Molecular Weight 233.29 g/mol PubChem[1]
ethyl 5-phenyl-1,3-thiazole-2-

IUPAC Name PubChem[1]
carboxylate

CAS Number 58333-72-5 PubChem[1]
CCOC(=0)C1=NC=C(S1)C2=

SMILES PubChem[1]
CC=CcC=C2

_ Likely a solid at room

Physical State Inferred
temperature
169-173 °C (for the related

Melting Point Ethyl 2-amino-4-phenyl-5- ChemicalBook[2]
thiazolecarboxylate)

N ) ) 449.1+33.0 °C (for a related )

Boiling Point (Predicted) ChemicalBook[2]
compound)
Expected to be soluble in

- organic solvents like _
Solubility ChemicalBook[2]

Dimethylformamide (based on

analogs)

Synthesis and Experimental Protocols

The synthesis of substituted thiazoles is a well-established area of organic chemistry. While a

specific, detailed experimental protocol for the direct synthesis of Ethyl 5-phenylthiazole-2-

carboxylate is not readily available in the cited literature, a plausible and efficient synthetic
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route can be extrapolated from established methodologies for analogous compounds. One of
the most common and effective methods is the Hantzsch thiazole synthesis.

Proposed Synthetic Pathway: Hantzsch Thistle Synthesis

The Hantzsch synthesis involves the reaction of a a-haloketone with a thioamide. For the
synthesis of the target molecule, a variation of this method can be employed, reacting an a-
halocarbonyl compound with ethyl thiooxamate.

Experimental Protocol:

» Preparation of a-bromoacetophenone: Acetophenone is brominated using a suitable
brominating agent, such as N-bromosuccinimide (NBS) or bromine in a suitable solvent like
acetic acid or methanol, to yield a-bromoacetophenone.

o Reaction with Ethyl Thiooxamate: The resulting a-bromoacetophenone is then reacted with
ethyl thiooxamate in a suitable solvent, such as ethanol or acetonitrile.

e Cyclization and Dehydration: The reaction mixture is typically heated under reflux to facilitate
the cyclization and subsequent dehydration to form the thiazole ring. The reaction can be
catalyzed by a mild base.

o Work-up and Purification: After the reaction is complete, the solvent is removed under
reduced pressure. The residue is then subjected to an aqueous work-up, followed by
extraction with an organic solvent. The crude product is purified by column chromatography
on silica gel or by recrystallization to afford pure Ethyl 5-phenylthiazole-2-carboxylate.

Below is a DOT script for a Graphviz diagram illustrating this proposed synthetic workflow.

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b1316490?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1316490?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

Starting Materials

Acetophenone

Brominating Agent (e.g., NBS) Ethyl Thiooxamate

Solvent (e.g., Acetic Acid)

Step 1: Bg)mination

o-bromoacetophenone

Solvent (e.g., Ethanol)

Step 2: Condensation and Cyclization

Intermediate

Heat/Base Catalyst

Final Broduct

A
Ethyl 5-phenylthiazole-2-carboxylate

Click to download full resolution via product page

Caption: Proposed synthetic workflow for Ethyl 5-phenylthiazole-2-carboxylate.

Spectroscopic Data and Analysis

Detailed experimental spectroscopic data for Ethyl 5-phenylthiazole-2-carboxylate is not

widely published. However, the expected spectral characteristics can be predicted based on its

structure and by comparison with closely related compounds.

e 1H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl

group (a triplet and a quartet), signals for the aromatic protons of the phenyl group, and a
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singlet for the proton on the thiazole ring.

e 13C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon of the
ester, the carbons of the ethyl group, the aromatic carbons of the phenyl ring, and the
carbons of the thiazole ring.

» IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band for the C=0
stretching of the ester group, typically in the region of 1720-1740 cm~1. Other characteristic
peaks would include C-H stretching for the aromatic and aliphatic protons, and C=N and C-S
stretching vibrations from the thiazole ring.

e Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding
to the molecular weight of the compound (m/z = 233.29).

Biological Activity and Potential Applications

While specific biological studies on Ethyl 5-phenylthiazole-2-carboxylate are limited, the
broader class of thiazole derivatives is a cornerstone in medicinal chemistry. Thiazole-
containing compounds have been reported to exhibit a wide array of biological activities,
including antimicrobial, anti-inflammatory, and anticancer properties. For instance, the anti-
cancer drug Dasatinib contains a 2-aminothiazole-5-carboxamide core, for which ethyl 2-
aminothiazole-5-carboxylate is a key intermediate[3].

Given its structural features, Ethyl 5-phenylthiazole-2-carboxylate serves as a valuable
scaffold and intermediate for the synthesis of more complex molecules with potential
therapeutic applications. Further research is warranted to explore its specific biological profile
and potential as a lead compound in drug discovery programs.

Conclusion

Ethyl 5-phenylthiazole-2-carboxylate is a molecule of interest with a foundation in the
versatile thiazole scaffold. While detailed experimental data for this specific compound is
sparse, its chemical properties and synthetic accessibility can be reliably inferred from the
extensive literature on related thiazole derivatives. This guide provides a foundational
understanding for researchers and professionals, highlighting the key structural features, a
plausible synthetic strategy, and the potential for this compound to serve as a building block in
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the development of novel therapeutic agents. Further empirical investigation into its synthesis,
characterization, and biological activity is encouraged to fully elucidate its potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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